REACTION_SMILES
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[CH:1]1([N:4]2[CH2:5][CH2:6][CH:7]([c:10]3[cH:11][cH:12][c:13]([N+:16]([O-:17])=[O:18])[cH:14][cH:15]3)[CH2:8][CH2:9]2)[CH2:2][CH2:3]1.[H:19][H:20].[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1>>[CH:1]1([N:4]2[CH2:5][CH2:6][CH:7]([c:10]3[cH:11][cH:12][c:13]([NH2:16])[cH:14][cH:15]3)[CH2:8][CH2:9]2)[CH2:2][CH2:3]1
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Name
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O=[N+]([O-])c1ccc(C2CCN(C3CC3)CC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(C2CCN(C3CC3)CC2)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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Nc1ccc(C2CCN(C3CC3)CC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |